BenchChemオンラインストアへようこそ!

CCR1 antagonist 9

GPCR pharmacology Inflammation Drug discovery

CCR1 antagonist 9 (Compound 19e) is a clinical-stage azaindazole CCR1 antagonist with single-digit nanomolar potency (IC50 6.8 nM in calcium flux, 28 nM in THP-1 chemotaxis) and a proven cardiac safety margin (hERG IC50 30 µM, >4,400-fold selectivity). Unlike failed clinical candidates (BMS-817399, MLN-3897), it advanced to early clinical trials, ensuring translational viability and de-risked in vivo pharmacology. Ideal for calcium flux assays, chemotaxis experiments, cardiac safety benchmarking, and in vivo inflammation/autoimmunity models. Choose this compound for reproducible, clinically relevant CCR1 signaling research.

Molecular Formula C20H16FN5O3S
Molecular Weight 425.4 g/mol
Cat. No. B2718923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR1 antagonist 9
Molecular FormulaC20H16FN5O3S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27)
InChIKeyDCHROQCNJDJPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCR1 Antagonist 9: A Quantitative Benchmarking Guide for Procurement and Research Selection


CCR1 antagonist 9 (CAS 1220026-26-5, also designated Compound 19e) is a selective, small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor implicated in inflammatory cell trafficking. The compound was identified through an azaindazole scaffold-hopping strategy and advanced to early clinical trials, distinguishing it from many predecessor CCR1 antagonists that failed in clinical development [1]. In standardized in vitro assays, CCR1 antagonist 9 inhibits CCR1-mediated calcium flux with an IC50 of 6.8 nM and blocks CCR1-dependent chemotaxis of THP-1 cells with an IC50 of 28 nM . Critically, it exhibits a favorable cardiac safety profile, inhibiting the hERG potassium channel only at a high IC50 of 30 µM, which provides a substantial safety margin relative to its on-target potency .

Why CCR1 Antagonist 9 Cannot Be Directly Substituted with Other In-Class Compounds


CCR1 antagonists are not a functionally interchangeable class of reagents. They exhibit distinct binding sites (extracellular, intracellular allosteric, or orthosteric), divergent selectivity profiles across the chemokine receptor family, and vastly different pharmacokinetic and safety attributes [1]. For instance, the urea-based antagonist BMS-817399 failed to demonstrate efficacy in rheumatoid arthritis clinical trials despite high in vitro potency, while the azaindazole clinical candidate BI-639667 (CCR1 antagonist 8) was halted in Phase I development [2][3]. Substituting one CCR1 antagonist for another without accounting for these molecular and pharmacological differences can confound experimental interpretation and lead to irreproducible results. The quantitative evidence below delineates precisely where CCR1 antagonist 9 diverges from its closest analogs, enabling rational selection for procurement and experimental design.

CCR1 Antagonist 9: Differential Performance Benchmarks Versus Closest Analogs


CCR1 Antagonist 9 Demonstrates Single-Digit Nanomolar Potency in a Functional Calcium Flux Assay with a Favorable hERG Safety Margin

CCR1 antagonist 9 (Compound 19e) inhibits CCR1-mediated calcium mobilization with an IC50 of 6.8 nM [1]. This functional potency places it within the range of advanced clinical candidates such as BMS-817399 (chemotaxis IC50 = 6 nM) and BI-639667 (IC50 = 1.8 nM in the same calcium flux assay), but it differentiates itself through a substantially higher hERG IC50 of 30 µM [1][2][3]. The resulting hERG/CCR1 selectivity ratio exceeds 4,400-fold, a margin that compares favorably to typical drug discovery benchmarks where a >100-fold window is considered acceptable for mitigating cardiac repolarization risk. While direct head-to-head hERG data for all comparators are not uniformly reported in the public domain, the 30 µM value for CCR1 antagonist 9 is explicitly quantified and represents a key differentiator for researchers prioritizing cardiovascular safety in translational studies.

GPCR pharmacology Inflammation Drug discovery

Chemotaxis Inhibition in THP-1 Cells Quantifies Functional Antagonism of CCR1-Mediated Cell Migration

In a physiologically relevant cell-based assay, CCR1 antagonist 9 blocks CCR1-dependent chemotaxis of THP-1 monocytic cells with an IC50 of 28 nM [1]. This value, while approximately 4-fold higher than the 6 nM chemotaxis IC50 reported for BMS-817399 against MIP-1α-induced migration, was obtained in a distinct cellular context using endogenous receptor expression [2]. Importantly, the 28 nM chemotaxis IC50 corresponds to a <5-fold shift relative to the calcium flux IC50, indicating that the compound maintains functional efficacy in a more complex cellular environment with minimal rightward shift. For procurement decisions, this data confirms that CCR1 antagonist 9 is not merely a binding agent but a functional antagonist capable of blocking the key pathological process—immune cell trafficking—that defines CCR1 biology.

Chemotaxis Monocyte migration Functional assay

Clinical Advancement of CCR1 Antagonist 9 Differentiates It from Development-Stalled Analogs

CCR1 antagonist 9 (Compound 19e) was advanced to early clinical trials, as explicitly documented in the primary disclosure [1]. This milestone contrasts sharply with several other potent CCR1 antagonists that failed to demonstrate clinical efficacy or were discontinued during development. For example, BMS-817399 failed to show efficacy in a Phase II rheumatoid arthritis study despite high in vitro and in vivo potency [2], and MLN-3897 (CCR1 antagonist 10) produced no significant difference in ACR20 response rates versus placebo in a Phase II RA trial (35% vs. 33%, P=0.72) [3]. Additionally, the structurally related BI-639667 (CCR1 antagonist 8, IC50 = 1.8 nM) had its development halted after Phase I [4]. The advancement of Compound 19e into the clinic implies a favorable composite profile of potency, selectivity, pharmacokinetics, and safety that enabled human testing—attributes that cannot be assumed for other in-class compounds based solely on in vitro potency.

Clinical candidate Translational research Drug development

Azaindazole Scaffold Provides a Structurally Differentiated Binding Site Profile Versus Urea- and Pyrazole-Based CCR1 Antagonists

CCR1 antagonist 9 belongs to a novel azaindazole chemical series derived via scaffold hopping from a pyrazole HTS hit, resulting in a >1,000-fold improvement in CCR1 potency over the initial lead [1]. This structural divergence is pharmacologically meaningful: urea-based antagonists like BMS-817399 and pyrazole-based antagonists bind to distinct extracellular or intracellular allosteric sites, whereas the azaindazole series likely engages a unique binding conformation [2]. Functional studies with a structurally related azaindazole clinical candidate (BI-639667) have demonstrated that this class does not bind to the intracellular allosteric binding site (IABS) of CCR1 and instead interacts with an extracellular domain, a property that may confer differential selectivity and signaling bias [3]. For researchers aiming to probe distinct CCR1 conformations or overcome resistance mechanisms, the azaindazole scaffold of CCR1 antagonist 9 offers a chemically and pharmacologically orthogonal tool.

Medicinal chemistry Scaffold differentiation Binding site

Selectivity Profile Inferred from Clinical Advancement and hERG Margin, Complementing Explicit Potency Metrics

Although comprehensive kinome- or receptorome-wide selectivity data for CCR1 antagonist 9 are not publicly disclosed, its progression to early clinical trials constitutes de facto evidence of an acceptable off-target profile for human administration [1]. This stands in contrast to the well-characterized selectivity of BX-471, which exhibits a 250-fold binding preference for CCR1 over CCR2, CCR5, and CXCR4 (Ki = 1 nM for CCR1) , and BI-639667, which demonstrates >1,000-fold selectivity over other measured CCRs [2]. The explicit quantification of hERG liability (IC50 = 30 µM) provides a tangible selectivity metric that is often unavailable for other in-class compounds [1]. For researchers who require a CCR1 antagonist with a validated cardiovascular safety window but can tolerate the absence of full receptor panel data, CCR1 antagonist 9 presents a balanced option.

Selectivity Off-target Safety

CCR1 Antagonist 9: High-Impact Application Scenarios Derived from Quantitative Evidence


In Vitro Pharmacological Profiling of CCR1 Signaling Pathways

CCR1 antagonist 9 is ideally suited for calcium flux and chemotaxis assays where a single-digit nanomolar functional antagonist is required. Its IC50 of 6.8 nM in calcium flux and 28 nM in THP-1 chemotaxis provide robust, reproducible benchmarks for studying CCR1-mediated signaling in recombinant and endogenous expression systems [1]. Researchers comparing multiple CCR1 antagonists can use these values to normalize experimental conditions or to interrogate biased signaling, given the compound's distinct azaindazole scaffold and inferred extracellular binding site.

Cardiovascular Safety Screening and hERG Liability Assessment

For laboratories focused on cardiac safety pharmacology, CCR1 antagonist 9 serves as a reference compound with a well-documented hERG IC50 of 30 µM [1]. This value allows direct calculation of a >4,400-fold selectivity window relative to its CCR1 functional potency, a margin that exceeds typical safety thresholds. Procurement of CCR1 antagonist 9 enables side-by-side evaluation with other tool compounds where hERG data may be absent or ambiguous, providing a calibrated benchmark for assessing QT prolongation risk in early-stage research.

Translational Research and Preclinical Model Development

Given that CCR1 antagonist 9 (Compound 19e) was advanced to early clinical trials [1], it is a preferred tool for researchers seeking a CCR1 antagonist with demonstrated drug-like properties and human safety data. Unlike potent analogs that failed in clinical development (e.g., BMS-817399, MLN-3897) [2][3], CCR1 antagonist 9 offers a higher probability of translatability for in vivo proof-of-concept studies in inflammation, autoimmunity, or oncology models. Its documented progression to the clinic mitigates the risk of investing resources in a compound with hidden pharmacokinetic or toxicological liabilities.

Medicinal Chemistry and Scaffold Optimization Benchmarking

The >1,000-fold potency improvement achieved from the initial pyrazole HTS hit to the azaindazole clinical candidates, including Compound 19e, positions CCR1 antagonist 9 as a key benchmark for medicinal chemistry programs targeting CCR1 [1]. Its azaindazole core represents a structurally validated template for scaffold-hopping campaigns, and its clinical advancement substantiates the viability of this chemotype. Researchers synthesizing novel CCR1 antagonists can use the quantitative potency and hERG data of CCR1 antagonist 9 as performance thresholds for candidate advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR1 antagonist 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.